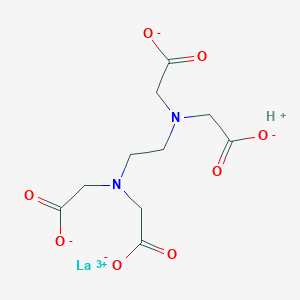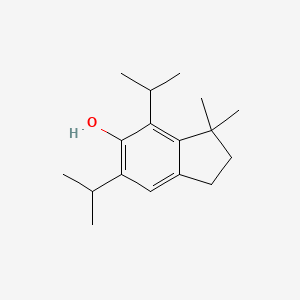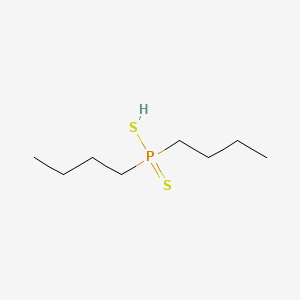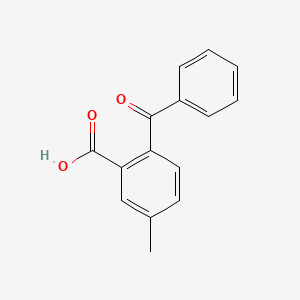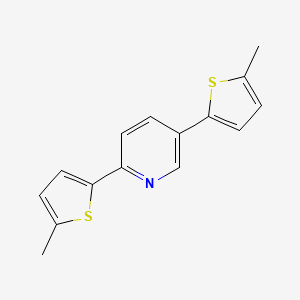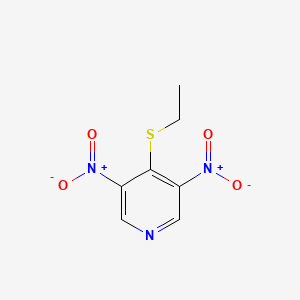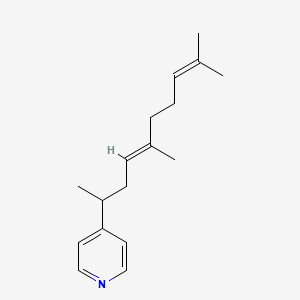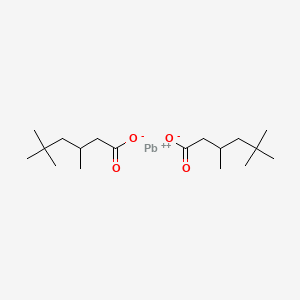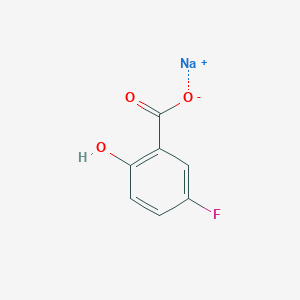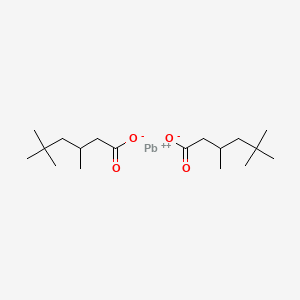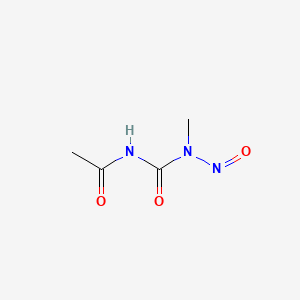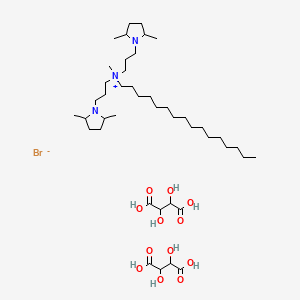
N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate typically involves a multi-step process. The initial step often includes the alkylation of N-methylamine with cetyl bromide to form N-methyl N-cetylamine. This intermediate is then reacted with 3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl bromide under controlled conditions to yield the desired quaternary ammonium salt. The final step involves the addition of tartaric acid to form the ditartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide, chloride, or other halides.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while hydrolysis can lead to the breakdown of the compound into its constituent amines and acids.
Wissenschaftliche Forschungsanwendungen
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and cell biology research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyl-1,3-propanediamine: A related compound used in similar applications.
Uniqueness
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is unique due to its specific structure, which provides enhanced surfactant properties and potential for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
26837-71-8 |
|---|---|
Molekularformel |
C43H84BrN3O12 |
Molekulargewicht |
915.0 g/mol |
IUPAC-Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;2,3-dihydroxybutanedioic acid;bromide |
InChI |
InChI=1S/C35H72N3.2C4H6O6.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;2*5-1(3(7)8)2(6)4(9)10;/h32-35H,7-31H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H/q+1;;;/p-1 |
InChI-Schlüssel |
FEQQAVSIMFERKE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


